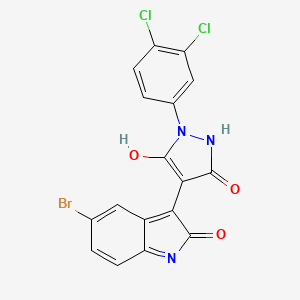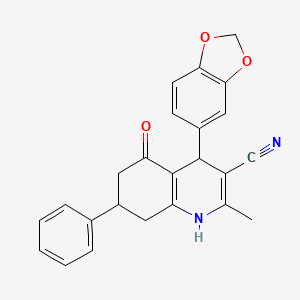
(4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-(3,4-DICHLOROPHENYL)-1H-PYRAZOLE-3,5(2H)-DIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features both indole and pyrazole moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-(3,4-DICHLOROPHENYL)-1H-PYRAZOLE-3,5(2H)-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as 2-bromoaniline, through a Fischer indole synthesis.
Formation of the Pyrazole Moiety: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds.
Coupling of the Indole and Pyrazole Moieties: This step often involves condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with indole and pyrazole moieties can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Such as indomethacin, which is used as an anti-inflammatory drug.
Pyrazole Derivatives: Such as celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.
Uniqueness
The uniqueness of 4-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-(3,4-DICHLOROPHENYL)-1H-PYRAZOLE-3,5(2H)-DIONE lies in its specific combination of indole and pyrazole moieties, which may confer unique biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C17H8BrCl2N3O3 |
|---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
5-bromo-3-[2-(3,4-dichlorophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one |
InChI |
InChI=1S/C17H8BrCl2N3O3/c18-7-1-4-12-9(5-7)13(15(24)21-12)14-16(25)22-23(17(14)26)8-2-3-10(19)11(20)6-8/h1-6,26H,(H,22,25) |
InChI Key |
SOYFYYJWDDEPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(C(=O)N2)C3=C4C=C(C=CC4=NC3=O)Br)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B11100672.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(Z)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11100674.png)
![N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-B]quinolin-4-YL)-2-[(3,4-dimethoxyphenethyl)(methyl)amino]acetamide](/img/structure/B11100689.png)
![Methyl 2-[(4-aminobenzoyl)amino]benzoate](/img/structure/B11100698.png)

![2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11100704.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11100710.png)
![5-methyl-2-(4-methylphenyl)-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11100712.png)

![(2E,5Z)-3-benzyl-2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11100721.png)
![3-[4-(2-Methylpropyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11100724.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B11100726.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-ethoxypropan-2-ol](/img/structure/B11100735.png)
